N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a phenyl group, and a trimethoxybenzamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes a series of reactions to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of IDO1, an enzyme that plays a role in the immune response and cancer progression . By binding to the active site of IDO1, the compound prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine, thereby modulating the immune response and potentially inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pomalidomide: A derivative of thalidomide, known for its immunomodulatory and anti-cancer properties.
Thalidomide: An earlier generation immunomodulatory drug with applications in cancer and autoimmune diseases.
Uniqueness
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific chemical structure, which combines a piperidine ring, a phenyl group, and a trimethoxybenzamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H26N2O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H26N2O6/c1-5-23(11-10-19(26)25-22(23)28)15-6-8-16(9-7-15)24-21(27)14-12-17(29-2)20(31-4)18(13-14)30-3/h6-9,12-13H,5,10-11H2,1-4H3,(H,24,27)(H,25,26,28) |
InChI Key |
LOXARKLTDMFKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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